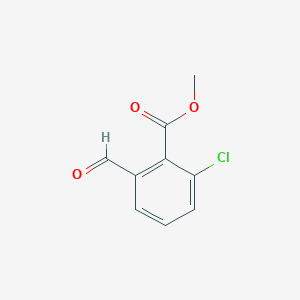
Methyl-2-chlor-6-formylbenzoat
Übersicht
Beschreibung
Methyl 2-chloro-6-formyl-benzoate is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzoic acid and is characterized by the presence of a chloro group at the second position and a formyl group at the sixth position on the benzene ring
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-6-formyl-benzoate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Methyl 2-chloro-6-formyl-benzoate is a complex organic compound that is used in various chemical reactionsIt’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to transition metal catalysts involved in carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .
Biochemical Pathways
It’s known that similar compounds can participate in various organic synthesis reactions, such as ugi-reaction and tetrazole photoclick reaction . These reactions involve multiple steps and can lead to the formation of various derivatives that can interact with different receptors .
Pharmacokinetics
It’s known that similar compounds have a variety of pharmacological activities , which suggests that they can be absorbed and distributed in the body, metabolized, and eventually excreted.
Result of Action
It’s known that similar compounds have a variety of pharmacological activities , suggesting that they can have various effects at the molecular and cellular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-6-formyl-benzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 2-formylbenzoate. This reaction typically employs thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the Vilsmeier-Haack reaction, where methyl 2-chlorobenzoate is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group .
Industrial Production Methods: Industrial production of methyl 2-chloro-6-formyl-benzoate often utilizes continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. For instance, the chlorination process can be catalyzed by Lewis acids to improve the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-chloro-6-formyl-benzoate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Amines, thiols, in the presence of bases like NaOH or KOH.
Major Products Formed:
Oxidation: Methyl 2-chloro-6-carboxybenzoate.
Reduction: Methyl 2-chloro-6-hydroxymethylbenzoate.
Substitution: Methyl 2-amino-6-formylbenzoate or methyl 2-thio-6-formylbenzoate.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-formylbenzoate: Lacks the chloro group, making it less reactive in certain substitution reactions.
Methyl 2-chlorobenzoate: Lacks the formyl group, limiting its use in reactions requiring an aldehyde functionality.
Methyl 2-chloro-6-methylbenzoate: Has a methyl group instead of a formyl group, altering its reactivity and applications.
Uniqueness: Methyl 2-chloro-6-formyl-benzoate is unique due to the presence of both chloro and formyl groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .
Eigenschaften
IUPAC Name |
methyl 2-chloro-6-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGBUSMVAQUKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















